molecular formula C7H11N3O2S B6251296 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 1342065-98-8

3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No. B6251296
CAS RN: 1342065-98-8
M. Wt: 201.2
InChI Key:
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Description

The compound “3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid” is similar to the one you’re asking about . It’s a solid substance with a molecular weight of 166.18 .


Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the condensation of 1,3-dicarbonyl compounds with phenylhydrazine . Another method involves the reaction of dialkyl azodicarboxylates with substituted propargylamines .


Molecular Structure Analysis

The molecular structure of a similar compound, “3-Cyclopropyl-1H-pyrazole”, has been reported . It has a molecular weight of 108.14 .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions . They can also undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties can vary depending on the specific structure of the pyrazole derivative. For example, “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” is a white to cream or pale yellow crystalline powder with a melting point of 136.0-145.0°C .

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological system they interact with .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. For example, “3-Cyclopropyl-1H-pyrazole” is classified as a combustible solid . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The future directions for research on pyrazole derivatives could include exploring their potential biological activities , developing new synthetic methods , and investigating their physical and chemical properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide involves the reaction of cyclopropyl methyl ketone with hydrazine hydrate to form 3-cyclopropyl-1-methyl-1H-pyrazole. This intermediate is then reacted with sulfamic acid to form the final product, 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide.", "Starting Materials": [ "Cyclopropyl methyl ketone", "Hydrazine hydrate", "Sulfamic acid" ], "Reaction": [ "Step 1: Cyclopropyl methyl ketone is reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid to form 3-cyclopropyl-1-methyl-1H-pyrazole.", "Step 2: The intermediate 3-cyclopropyl-1-methyl-1H-pyrazole is then reacted with sulfamic acid in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to form 3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

1342065-98-8

Product Name

3-cyclopropyl-1-methyl-1H-pyrazole-5-sulfonamide

Molecular Formula

C7H11N3O2S

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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